molecular formula C17H16FN5O B2778717 3-fluoro-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyridine-4-carboxamide CAS No. 2097924-50-8

3-fluoro-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyridine-4-carboxamide

Cat. No.: B2778717
CAS No.: 2097924-50-8
M. Wt: 325.347
InChI Key: LUDCIRRQHUFHCX-UHFFFAOYSA-N
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Description

3-fluoro-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]quinazoline core substituted with a 2-methyl group and a 3-fluoro-pyridine-4-carboxamide side chain. This article compares its structural, synthetic, and physicochemical properties with analogous compounds, leveraging data from recent publications and chemical databases.

Properties

IUPAC Name

3-fluoro-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c1-10-6-16-20-8-11-7-12(2-3-15(11)23(16)22-10)21-17(24)13-4-5-19-9-14(13)18/h4-6,8-9,12H,2-3,7H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDCIRRQHUFHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CC(CC3)NC(=O)C4=C(C=NC=C4)F)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyridine-4-carboxamide (CAS Number: 2097924-50-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C17H16FN5O
  • Molecular Weight : 325.34 g/mol
  • Structure : The compound features a pyrazoloquinazoline core structure which is known for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been studied for its potential as a kinase inhibitor, particularly in the context of cancer treatment. Kinases are enzymes that play crucial roles in cell signaling and regulation; thus, their inhibition can lead to reduced tumor growth and proliferation.

Biological Activity

  • Antitumor Activity :
    • Recent studies have indicated that compounds with similar structures to this compound exhibit significant antiproliferative effects against various cancer cell lines. These include:
      • Lung cancer
      • Breast cancer (MDA-MB-231)
      • Liver cancer (HepG2)
      • Colorectal cancer
    For example, compounds containing the 1H-pyrazole scaffold have shown promising results in inhibiting the growth of these cancer types both in vitro and in vivo .
  • Kinase Inhibition :
    • The compound has been identified as a potential inhibitor of several receptor tyrosine kinases (RTKs), which are often dysregulated in cancers. Its activity against these kinases could provide a therapeutic advantage in treating resistant forms of cancer .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for cancer therapy:

StudyFindings
Study 1 Investigated the structure-activity relationship (SAR) of pyrazoloquinazolines and their efficacy against breast cancer cells. Results indicated significant inhibition of cell proliferation with IC50 values in the nanomolar range.
Study 2 Evaluated the antitumor effects of pyrazoloquinazoline derivatives on lung and colorectal cancers. The study demonstrated that these compounds induce apoptosis in cancer cells through caspase activation pathways.
Study 3 Assessed the selectivity of kinase inhibitors derived from pyrazolo[1,5-a]quinazoline structures. The findings revealed that these compounds selectively inhibit mutant forms of kinases associated with drug resistance in chronic myeloid leukemia (CML) .

Comparison with Similar Compounds

Structural Comparison

Key Structural Features of the Target Compound:

  • Core : Pyrazolo[1,5-a]quinazoline with a saturated 6H,7H,8H,9H ring system.
  • Substituents :
    • 2-Methyl group on the pyrazoloquinazoline core.
    • 3-Fluoro-pyridine-4-carboxamide side chain.

Analogous Compounds:

A. 2,3-Substituted-8,8-Dimethylpyrazolo[1,5-a]quinazolin-6(7H)-ones ()
  • Core : Similar pyrazolo[1,5-a]quinazoline scaffold.
  • Substituents : 8,8-Dimethyl groups and variable substituents at positions 2/3 (e.g., aryl, heteroaryl).
  • Key Difference : Lack of pyridine-4-carboxamide moiety; instead, ketone at position 6.
  • Example : Compound 6a-m in Scheme 2, optimized for regioselective synthesis .
B. N-(6-Oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)pyridine-4-carboxamide ()
  • Core : Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine.
  • Substituents : Pyridine-4-carboxamide group and a ketone at position 6.
  • Key Difference : Additional pyrido ring fusion compared to the target compound’s quinazoline core .
C. PDE9 Inhibitor ()
  • Core : Imidazo[1,5-a]pyrazin-8(7H)-one.
  • Substituents : 3-(Oxan-4-yl) and a pyrrolidine group.
  • Key Difference : Different heterocyclic system but shared targeting of phosphodiesterases .

Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP* Solubility*
Target Compound C18H16FN5O 343.35 ~2.1 Low (lipophilic)
8,8-Dimethylquinazolinone (6a) C15H14N2O 238.29 ~1.8 Moderate
Y020-8524 () C15H10N6O2 306.28 ~1.5 Moderate
PDE9 Inhibitor () C21H26N6O2 394.47 ~2.5 Low

*Predicted using substituent effects:

  • Fluorine : Enhances metabolic stability and lipophilicity in the target compound vs. methoxy or hydroxyl groups in analogs .
  • Methyl Groups : Improve solubility in 8,8-dimethyl derivatives compared to bulkier tert-butyl groups .

Pharmacological Relevance

  • Kinase Inhibition : Pyrazoloquinazoline derivatives are explored as EGFR or Aurora kinase inhibitors .
  • PDE Inhibition: The imidazo[1,5-a]pyrazinone in demonstrates PDE9 inhibition, implying similar targets for the carboxamide-linked target compound .

Q & A

Basic: What synthetic methodologies are commonly used to prepare pyrazolo[1,5-a]quinazoline derivatives like this compound?

Answer:
Common routes include:

  • Condensation reactions with silylformamidine intermediates in solvents like benzene, followed by crystallization (e.g., removal of excess reagents under reduced pressure) .
  • Carboxamide coupling via activation with reagents like carbonyldiimidazole (CDI) in dimethylformamide (DMF), followed by reflux and recrystallization .
  • Multi-step functionalization at position 7 using aldehydes or amines under acidic or basic conditions .

Example Reaction Table:

StepReagents/ConditionsKey IntermediatesYieldEvidence
1Silylformamidine in benzene, 24h reflux7-Formyl intermediate62–70%
2CDI in DMF, 100°C, 1hActivated acid~65%
3Amine coupling, ethanol recrystallizationFinal carboxamide59–68%

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Answer:
Critical parameters include:

  • Solvent polarity : Anhydrous DMF enhances coupling efficiency compared to ethanol .
  • Temperature control : Reflux at 100°C for 1h prevents side reactions during CDI activation .
  • Catalyst use : Bases like potassium carbonate improve cyclization in multi-step syntheses .
  • Workup protocols : Sequential crystallization (e.g., from ethanol/DMF mixtures) removes unreacted starting materials .

Data Contradiction Note: Yields vary between 59% ( ) and 70% ( ) for similar intermediates due to differences in solvent purity and cooling rates during crystallization.

Basic: What spectroscopic techniques are essential for structural confirmation?

Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 2.5–3.0 ppm) and carbon backbone .
  • IR spectroscopy : Confirms carboxamide C=O stretches (~1650 cm⁻¹) and NH bends (~3300 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C17H15FN6O: 354.1245) .

Advanced: How can researchers resolve overlapping signals in NMR spectra of complex analogs?

Answer:

  • 2D NMR (COSY/HSQC) : Differentiates adjacent protons (e.g., pyridine vs. quinazoline ring protons) .
  • Computational modeling : Predicts chemical shifts using software like Gaussian or ORCA to cross-validate experimental data .
  • Deuteration studies : Selective deuteration of labile protons (e.g., NH) simplifies spectra .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

  • Kinase inhibition assays : Use ATP-binding domain fluorescence polarization assays with recombinant kinases .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or HepG2) .
  • Receptor binding : Radioligand displacement assays for G-protein-coupled receptors (GPCRs) .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

  • Substituent variation : Synthesize analogs with modifications at the 3-fluoro (e.g., Cl, Br) or 2-methyl (e.g., ethyl, cyclopropyl) positions .
  • Bioisosteric replacement : Replace the pyridine ring with pyrimidine or triazole moieties to assess target selectivity .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

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